molecular formula C13H11NO4 B1433006 2-Ethyl-5-(4-nitrobenzoyl)furan CAS No. 1376300-86-5

2-Ethyl-5-(4-nitrobenzoyl)furan

Cat. No. B1433006
M. Wt: 245.23 g/mol
InChI Key: WFCNROCXLJMRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-5-(4-nitrobenzoyl)furan” is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of furan compounds, such as “2-Ethyl-5-(4-nitrobenzoyl)furan”, often involves the Paal-Knorr Furan Synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This is one of the most important methods for the preparation of furans .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-5-(4-nitrobenzoyl)furan” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions. For instance, they can be oxidized to form enals . They can also undergo cycloisomerization to form furans under mild conditions .

Scientific Research Applications

  • Epoxy Resins

    • Furan derivatives are used in the synthesis of epoxy resins .
    • The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .
    • The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .
  • Pharmaceuticals, Resin, Agrochemicals, and Lacquers

    • Furan is processed from furfural, which is an organic compound obtained from biomass feedstock .
    • It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .
    • It is a key starting material for a variety of industries for the preparation of many useful products .

properties

IUPAC Name

(5-ethylfuran-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-11-7-8-12(18-11)13(15)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCNROCXLJMRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(4-nitrobenzoyl)furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.